2-oxo-2,5,6,7-tetrahydro-1H-pyrrolo[3,4-b]pyridine-3-carbonitrile hydrochloride
Overview
Description
“2-oxo-2,5,6,7-tetrahydro-1H-pyrrolo[3,4-b]pyridine-3-carbonitrile hydrochloride” is a derivative of pyrrolopyrazine . Pyrrolopyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Synthesis Analysis
Various synthetic routes for pyrrolopyrazine derivatives have been explained, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .
Molecular Structure Analysis
Pyrrolopyrazines are classified into three chemical categories with two or three nitrogen atoms, indicating various biological activities . The pyrrolopyrazine structure is an attractive scaffold for drug discovery research .
Chemical Reactions Analysis
Pyrrolopyrazine derivatives have been isolated from plants, microbes, soil, marine life, and other sources . The synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Scientific Research Applications
X-ray Crystallography and Structural Analysis
X-ray crystallography studies have been conducted to explore the structural characteristics of tricyclic heterocycles based on 2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile. These studies provide detailed insights into the molecular and crystal structures, aiding in the understanding of their chemical behavior and potential applications in material science and pharmaceuticals (Mazina et al., 2005).
Corrosion Inhibition
Compounds within this chemical class have been synthesized and evaluated for their potential as corrosion inhibitors for metals in acidic environments. Research has demonstrated their efficacy in protecting metals like mild steel and copper from corrosion, highlighting their potential industrial applications in metal preservation and anti-corrosion coatings (Dandia et al., 2013), (Sudheer & Quraishi, 2015).
Optoelectronic Properties
Studies on the structural, optical, and junction characteristics of pyrazolo pyridine derivatives have been conducted to evaluate their potential in optoelectronic applications. These compounds exhibit unique optical properties that could be utilized in the development of photonic devices, sensors, and light-emitting diodes (Zedan et al., 2020).
Synthesis and Chemical Reactions
Research has also focused on the synthesis and reaction mechanisms of compounds within this class, exploring various synthetic routes and chemical reactions that yield novel derivatives with potential biological activity and applications in medicinal chemistry (Schäfer & Gewald, 1989), (Kayukov et al., 2020).
Future Directions
properties
IUPAC Name |
2-oxo-1,5,6,7-tetrahydropyrrolo[3,4-b]pyridine-3-carbonitrile;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O.ClH/c9-2-5-1-6-3-10-4-7(6)11-8(5)12;/h1,10H,3-4H2,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZOZZCPTCETTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)NC(=O)C(=C2)C#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-2,5,6,7-tetrahydro-1H-pyrrolo[3,4-b]pyridine-3-carbonitrile hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.